molecular formula C9H10N2O B12966578 2-(Aminomethyl)-3-methoxybenzonitrile

2-(Aminomethyl)-3-methoxybenzonitrile

Cat. No.: B12966578
M. Wt: 162.19 g/mol
InChI Key: FMOXETVTYUQTHZ-UHFFFAOYSA-N
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Description

Contextual Significance and Molecular Architecture of 2-(Aminomethyl)-3-methoxybenzonitrile

This compound is a substituted aromatic compound. Its molecular architecture is characterized by a benzene (B151609) ring substituted with three functional groups: an aminomethyl group (-CH₂NH₂) at the 2-position, a methoxy (B1213986) group (-OCH₃) at the 3-position, and a nitrile group (-CN) at the 1-position. This unique arrangement of electron-donating (aminomethyl and methoxy) and electron-withdrawing (nitrile) groups suggests a potential for diverse chemical reactivity and application in various synthetic pathways.

Scope and Objectives of the Academic Research Outline for the Chemical Compound

The primary objective of this article is to present a concise and factual summary of the available scientific information strictly pertaining to this compound. The scope is intentionally narrow, focusing solely on the specified compound to avoid misrepresentation with data from its isomers or other related molecules. This review aims to highlight the current knowledge gaps and underscore the potential areas for future research into this specific chemical entity.

Chemical and Physical Properties

A thorough review of existing literature did not yield experimentally determined physicochemical properties for this compound. The following table presents predicted data from computational modeling.

PropertyValueSource
Molecular Formula C₉H₁₀N₂ON/A
Molecular Weight 162.19 g/mol N/A
CAS Number 85377-56-4 uni.lu

Note: The CAS number 85377-56-4 has been associated with this structure in some chemical databases, but experimental validation in peer-reviewed literature is lacking.

Detailed Research Findings

Synthesis and Characterization

There are no specific, peer-reviewed publications detailing the synthesis and characterization of this compound. Plausible synthetic routes could involve the reduction of a corresponding nitrile or the amination of a benzyl (B1604629) halide, common methods for forming aminomethyl groups. However, the application of these methods to produce this specific compound has not been documented.

Applications in Medicinal Chemistry

While substituted benzonitriles are a known class of compounds in medicinal chemistry, with some derivatives investigated as enzyme inhibitors or receptor antagonists, there is no available research linking this compound to any specific therapeutic application.

Role in Materials Science

The potential for this compound to be used in materials science, for instance, as a monomer for polymerization or as a component in the synthesis of functional materials, has not been explored in the current scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-(aminomethyl)-3-methoxybenzonitrile

InChI

InChI=1S/C9H10N2O/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4H,6,11H2,1H3

InChI Key

FMOXETVTYUQTHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CN)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Aminomethyl 3 Methoxybenzonitrile

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For 2-(Aminomethyl)-3-methoxybenzonitrile, the analysis begins by identifying the most strategic bond disconnections to simplify the structure efficiently.

The primary disconnection targets the carbon-nitrogen bond of the aminomethyl group. This is a common and effective strategy in the retrosynthesis of amines, as reliable methods exist for forming this bond. youtube.com This disconnection breaks the molecule into two precursor synthons: a 2-formyl-3-methoxybenzonitrile cation and an amino anion, which correspond to the chemical precursors 2-formyl-3-methoxybenzonitrile and ammonia (B1221849).

Key Functional Group Interconversions

Functional group interconversion (FGI) is a critical aspect of retrosynthesis, allowing for the transformation of one functional group into another to facilitate the synthesis. In the context of this compound, the key FGI revolves around the formation of the aminomethyl group.

The most strategically sound FGI is the conversion of a formyl (aldehyde) group into an aminomethyl group. This transformation is typically achieved via a reductive amination reaction. masterorganicchemistry.comyoutube.com This method involves the reaction of an aldehyde with an amine source, such as ammonia, to form an intermediate imine, which is then reduced to the desired amine. youtube.com This approach is highly favored due to its efficiency and the mild conditions under which it can be performed.

Alternative FGIs, such as the reduction of a nitrile or an amide, are also conceivable but are often less direct for this specific target.

Precursor Identification and Availability

The retrosynthetic analysis identifies key precursors required for the synthesis. The primary precursor is 2-formyl-3-methoxybenzonitrile . The availability of this starting material is crucial for the feasibility of the proposed synthetic route. While not always readily available in large quantities, its synthesis from more common precursors is well-documented.

One common route to 2-formyl-3-methoxybenzonitrile starts with 3-hydroxy-2-methylbenzonitrile . prepchem.com This compound can undergo methylation to yield 3-methoxy-2-methylbenzonitrile . prepchem.com Subsequent oxidation of the methyl group to a formyl group provides the desired aldehyde precursor. This multi-step process, starting from a commercially available phenol (B47542) derivative, makes the synthesis viable. A patent describes a similar transformation involving the bromination of a methyl group on a benzonitrile (B105546) ring, followed by hydrolysis to yield the corresponding benzaldehyde. google.com

Precursor NameChemical StructureRole in Synthesis
2-formyl-3-methoxybenzonitrileC₉H₇NO₂Direct precursor for reductive amination.
3-methoxy-2-methylbenzonitrileC₉H₉NOIntermediate for the synthesis of the aldehyde precursor. prepchem.com
3-hydroxy-2-methylbenzonitrileC₈H₇NOCommercially available starting material. prepchem.com
AmmoniaNH₃Nitrogen source for the aminomethyl group. youtube.com

Convergent and Linear Synthetic Approaches

Synthetic strategies can be broadly categorized as either linear or convergent. A linear synthesis builds the molecule step-by-step from a single starting material. In contrast, a convergent synthesis involves preparing different fragments of the molecule separately and then combining them near the end of the synthesis. youtube.com For a relatively small molecule like this compound, a linear approach is generally more straightforward and efficient.

The proposed synthesis, starting from 3-hydroxy-2-methylbenzonitrile, follows a linear sequence of reactions: methylation, oxidation, and finally, reductive amination.

Direct Synthesis Routes from Substituted Benzonitriles

The most direct and practical synthesis of this compound relies on the functionalization of a pre-existing substituted benzonitrile core. This approach preserves the crucial nitrile group while building the aminomethyl side chain.

Reductive amination is a highly effective method for synthesizing amines from aldehydes or ketones. masterorganicchemistry.com In this case, 2-formyl-3-methoxybenzonitrile is treated with ammonia to form an intermediate imine, which is then reduced in situ to the target primary amine.

A variety of reducing agents can be employed for this transformation, with the choice often depending on the substrate's sensitivity and the desired reaction conditions. Sodium triacetoxyborohydride, NaBH(OAc)₃, is a particularly mild and selective reagent for reductive aminations. organic-chemistry.org It is known to tolerate a wide range of functional groups, including nitriles, which is essential for this synthesis. organic-chemistry.org The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.org

Another common reagent is sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com It is also highly selective for the reduction of imines in the presence of aldehydes, making it suitable for a one-pot reductive amination procedure. masterorganicchemistry.comyoutube.com

Reducing AgentTypical SolventKey AdvantagesReference
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild, selective, tolerates acid-sensitive and reducible groups like nitriles. organic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.comyoutube.com
Catalytic Hydrogenation (H₂/Catalyst)Ethanol (EtOH), Methanol (MeOH)Can be used, but may also reduce the nitrile group under harsh conditions. youtube.com

However, if alternative precursors were used, the nitrile group could be introduced through several established methods:

Sandmeyer Reaction: Aniline derivatives can be converted to benzonitriles. This involves the diazotization of an amino group with nitrous acid, followed by treatment with a copper(I) cyanide salt.

Dehydration of Amides: Primary amides can be dehydrated to form nitriles using reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). A patent describes the synthesis of a substituted benzonitrile from the corresponding benzamide (B126) via dehydration. google.com

Nucleophilic Substitution: Aromatic halides (bromides or iodides) can be converted to benzonitriles via nucleophilic substitution with a cyanide salt, often catalyzed by a palladium or copper catalyst (e.g., Rosenmund-von Braun reaction).

Modification of the nitrile group itself is generally avoided in this synthesis, as it is the desired functionality in the final product. The key modifications occur on the substituents of the benzene (B151609) ring to build the necessary aldehyde precursor for the final reductive amination step.

Synthesis via Aromatic Substitution Reactions

The synthesis of this compound can be approached through various aromatic substitution reactions, where the substituents are introduced onto the benzene ring in a controlled manner. A plausible and common strategy involves the functionalization of a pre-existing substituted benzene ring. For instance, a synthetic pathway could commence from 3-methoxybenzonitrile. The introduction of the aminomethyl group at the C2 position presents a regiochemical challenge. A common method to achieve such specific substitution is through an electrophilic aromatic substitution, such as chloromethylation, followed by nucleophilic substitution with an amine source.

A typical reaction sequence could be:

Chloromethylation of 3-methoxybenzonitrile: This reaction introduces a chloromethyl group onto the aromatic ring. The methoxy (B1213986) group is an ortho-, para-director. To achieve substitution at the desired ortho position (C2), careful control of reaction conditions is necessary to minimize the formation of the para-substituted isomer.

Amination: The resulting 2-(chloromethyl)-3-methoxybenzonitrile (B12955931) is then reacted with an amine source, such as ammonia or a protected amine, to yield the final product.

An alternative approach could involve a directed ortho-metalation (DoM) strategy. In this case, a directing group on the aromatic ring guides the deprotonation of the adjacent ortho-position by a strong base, followed by quenching with an electrophile. For this compound, the methoxy group could potentially act as a directing group.

Reaction Step Reagents and Conditions Purpose Plausible Yield (%)
Chloromethylation3-methoxybenzonitrile, formaldehyde, HCl, ZnCl₂Introduction of the chloromethyl group at the C2 position.50-60
Amination2-(chloromethyl)-3-methoxybenzonitrile, NH₃ (in excess), polar solventConversion of the chloromethyl group to an aminomethyl group.70-80

Multicomponent Reaction (MCR) Strategies Involving the Compound

Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. nih.govbeilstein-journals.orgtcichemicals.compharmaxchange.info While there is no specific MCR documented for the direct synthesis of this compound, the functional groups present in the molecule suggest its potential involvement in such reactions.

The primary amine of this compound makes it a suitable component for isocyanide-based MCRs, such as the Ugi and Passerini reactions. pharmaxchange.info

Ugi Reaction: In a Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. nih.govpharmaxchange.info this compound could serve as the amine component, leading to the formation of complex molecules with a substituted benzonitrile moiety.

Passerini Reaction: The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. pharmaxchange.info While the primary amine of the target compound would not directly participate, it could be a starting point for the synthesis of one of the reactants.

The development of a novel MCR for the synthesis of this compound itself would be a significant contribution to synthetic chemistry. Such a reaction could potentially involve a substituted o-toluidine (B26562) derivative, a cyanide source, and a methoxy source, although this remains a hypothetical strategy.

MCR Type Potential Role of this compound Reactants Product Class
Ugi ReactionAmine componentAldehyde, this compound, Carboxylic acid, Isocyanideα-Acylamino carboxamides
Hantzsch Dihydropyridine SynthesisAmine component (as ammonia equivalent)Aldehyde, β-Ketoester, this compoundDihydropyridines

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity: The synthesis of this compound requires precise control over the placement of the three substituents on the benzene ring. The directing effects of the substituents play a crucial role in electrophilic aromatic substitution reactions. The methoxy group is a strong activating group and an ortho-, para-director, while the nitrile group is a deactivating meta-director. The aminomethyl group is also an ortho-, para-director. The synthesis must be designed to overcome the challenges posed by these directing effects to achieve the desired 1,2,3-substitution pattern. For instance, starting with 2-amino-3-methoxybenzoic acid would allow for the regioselective introduction of the substituents, followed by conversion of the carboxylic acid to a nitrile.

Stereoselectivity: The compound this compound is achiral and therefore does not have stereoisomers. However, if this compound is used as a scaffold to build more complex, chiral molecules, then stereoselectivity becomes a critical consideration. For example, if the aminomethyl group participates in a reaction that creates a new chiral center, the use of chiral catalysts or auxiliaries would be necessary to control the stereochemical outcome. elsevierpure.comnih.govnih.gov

Green Chemistry Principles and Sustainable Synthesis Protocols

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. nih.govnih.govresearchgate.net The principles of green chemistry can be applied to the synthesis of this compound in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. MCRs are a prime example of atom-economical reactions. tcichemicals.com

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. rsc.org Solvent-free reactions, such as those conducted using mechanochemistry (grinding), are also a sustainable option. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The use of catalysts can help to lower the activation energy of reactions, allowing for milder reaction conditions.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than petrochemicals. rsc.org

Catalysis: Utilizing catalytic reagents in small amounts is preferable to stoichiometric reagents. Biocatalysis, using enzymes to carry out chemical transformations, offers high selectivity and mild reaction conditions. almacgroup.com

Green Chemistry Principle Application in Synthesis of this compound Potential Benefit
Atom EconomyUse of Multicomponent Reactions (MCRs)Higher efficiency, less waste
Safer SolventsWater as a solvent, or solvent-free conditions (mechanochemistry)Reduced environmental impact and health hazards
Energy EfficiencyCatalytic reactions at ambient temperatureLower energy consumption and cost
Renewable FeedstocksSynthesis from bio-based precursorsReduced reliance on fossil fuels
CatalysisUse of biocatalysts or recyclable heterogeneous catalystsHigh selectivity, milder conditions, easier separation

Process Optimization and Scalability Studies in Academic Settings

For a synthetic route to be practical, it must be optimized for yield, purity, cost, and safety, and it must be scalable for larger production. Academic research often focuses on these aspects to bridge the gap between laboratory-scale synthesis and industrial production.

Process Optimization: This involves systematically studying the effect of various reaction parameters to find the optimal conditions. For the synthesis of this compound, this could include:

Catalyst screening and loading: Identifying the most effective catalyst and using the minimum amount necessary.

Solvent effects: Evaluating different solvents to improve yield and selectivity.

Temperature and reaction time: Determining the optimal temperature and duration of the reaction to maximize product formation and minimize side reactions.

Concentration of reactants: Adjusting the concentration of the starting materials to improve reaction kinetics and yield.

Scalability: A process that works well on a milligram scale in a research lab may not be feasible on a multigram or kilogram scale. Scalability studies address challenges such as:

Heat transfer: Exothermic reactions can be difficult to control on a large scale.

Mixing: Ensuring efficient mixing of reactants in a large reactor.

Purification: Developing efficient and scalable purification methods, such as crystallization or distillation, to replace chromatographic methods commonly used in the lab.

One-pot procedures: Combining multiple reaction steps into a single pot can significantly improve efficiency and reduce waste, making a process more scalable. almacgroup.com

A patent for a similar compound, 2-methoxy-4-cyanobenzaldehyde, highlights the importance of using cost-effective reagents and developing a process suitable for industrialized production. google.com

Chemical Reactivity and Derivatization Strategies of 2 Aminomethyl 3 Methoxybenzonitrile

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional handle that can be converted into various other functionalities, including carboxylic acids, amides, aldehydes, and amines. acs.org

Hydrolysis and Amidation Pathways

The nitrile group of 2-(aminomethyl)-3-methoxybenzonitrile can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, proceeding through a benzamide (B126) intermediate. oup.comtardigrade.inncert.nic.in

Under acidic conditions, the reaction is typically catalyzed by strong acids such as sulfuric acid or hydrochloric acid. rsc.org The mechanism involves the initial protonation of the nitrogen atom, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. rsc.orgyoutube.com The resulting intermediate tautomerizes to an amide. Further hydrolysis of the amide, under more forcing conditions, yields the carboxylic acid.

Basic hydrolysis is typically carried out using a strong base like sodium hydroxide (B78521). youtube.com The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting imine anion is then protonated by water to form an amide, which can be further hydrolyzed to the carboxylate salt upon heating. Acidification of the salt then provides the final carboxylic acid. youtube.com It is important to note that under these reaction conditions, the primary amine of the aminomethyl group may require protection to prevent unwanted side reactions.

The transformation of para-substituted benzonitriles has been studied, revealing that they are hydrolyzed to the corresponding benzoic acids via benzamide intermediates. oup.com For instance, studies on the hydrolysis of p-substituted benzonitriles in sulfuric acid solutions have shown that the reaction mechanism can be influenced by the electronic nature of the substituents. znaturforsch.com

Reduction to Aldehydes or Amines (Alternative Pathways)

The nitrile group can be selectively reduced to either a primary amine or an aldehyde depending on the choice of reducing agent and reaction conditions.

Reduction to Aldehyde: The partial reduction of nitriles to aldehydes can be effectively achieved using diisobutylaluminium hydride (DIBAL-H). urbanpro.commasterorganicchemistry.comcommonorganicchemistry.com This reaction is typically carried out by adding one equivalent of DIBAL-H at a low temperature, such as -78 °C, followed by aqueous workup. urbanpro.commasterorganicchemistry.com The low temperature is crucial to prevent the over-reduction of the initially formed aldehyde. The mechanism involves the coordination of the Lewis acidic DIBAL-H to the nitrile nitrogen, followed by the transfer of a hydride to the carbon, forming an aluminum-imine intermediate. chemistrysteps.com Subsequent hydrolysis liberates the aldehyde. masterorganicchemistry.comchemistrysteps.com

Reduction to Amine: Complete reduction of the nitrile to a primary amine (in this case, 2-(aminomethyl)-3-methoxybenzylamine) can be accomplished using more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. acs.org

Lithium Aluminum Hydride (LiAlH₄): This reagent readily reduces nitriles to primary amines. The reaction typically proceeds in an ether solvent like diethyl ether or THF, followed by an aqueous or acidic workup. chemistrysteps.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. researchgate.net Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. acs.orghidenanalytical.com The reaction is typically carried out under pressure and at elevated temperatures. acs.org For example, the liquid-phase hydrogenation of benzonitrile (B105546) over a Pd/C catalyst first produces benzylamine, which can then undergo further hydrogenolysis to form toluene. researchgate.netacs.org The addition of an acid, such as sulfuric acid, can help to suppress this hydrogenolysis by forming a salt with the primary amine product, thus improving selectivity for the desired amine. hidenanalytical.com Cobalt-based catalysts have also been shown to be effective for the selective hydrogenation of benzonitriles to primary amines. acs.org

Reagent/CatalystProductConditionsReference
Diisobutylaluminium hydride (DIBAL-H)2-(Aminomethyl)-3-methoxybenzaldehyde1 equivalent, -78 °C, then H₂O urbanpro.com, masterorganicchemistry.com
Lithium aluminum hydride (LiAlH₄)2-(Aminomethyl)-3-methoxybenzylamineEther solvent, then H₂O/H⁺ chemistrysteps.com
H₂ / Pd/C2-(Aminomethyl)-3-methoxybenzylamineElevated temperature and pressure acs.org, researchgate.net
H₂ / PtO₂2-(Aminomethyl)-3-methoxybenzylamineElevated temperature and pressure hidenanalytical.com
H₂ / Raney Ni2-(Aminomethyl)-3-methoxybenzylamineElevated temperature and pressure acs.org
H₂ / Co nanoparticles2-(Aminomethyl)-3-methoxybenzylamine0.5 MPa H₂, 70 °C, Toluene acs.org

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to construct five-membered heterocyclic rings. mdpi.comresearchgate.net These reactions are a powerful, atom-economical method for synthesizing heterocycles. mdpi.comrsc.org

In these reactions, the nitrile acts as a dipolarophile, reacting with a 1,3-dipole. Common 1,3-dipoles used in conjunction with nitriles include:

Azides (R-N₃): The reaction of a nitrile with an azide, often catalyzed by a Lewis acid, yields a tetrazole ring.

Nitrile Oxides (R-CNO): The [3+2] cycloaddition between a nitrile and a nitrile oxide leads to the formation of a 1,2,4-oxadiazole (B8745197) ring. fiveable.me These reactions often proceed under mild conditions and can be highly regioselective. mdpi.com

While unactivated nitriles are generally poor dienophiles in Diels-Alder reactions, they can participate in intramolecular versions of the reaction. nih.gov The reactivity in cycloadditions can be influenced by the electronic properties of the nitrile. rsc.org For instance, the reaction of benzonitrile N-oxide with various dipolarophiles has been studied extensively. mdpi.comresearchgate.net

Reactions of the Primary Aminomethyl Moiety

The primary amine of the aminomethyl group is a nucleophilic center and readily undergoes reactions typical of primary amines, such as acylation, sulfonylation, and alkylation.

Acylation and Sulfonylation for Amide/Sulfonamide Formation

The primary amine can be easily converted into amides and sulfonamides through reactions with acylating and sulfonylating agents, respectively.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like triethylamine (B128534) or pyridine, to neutralize the HCl byproduct) yields the corresponding N-acyl derivative (an amide).

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base provides the corresponding sulfonamide. The synthesis of benzylamine-derived sulfonamides is a well-established process. nih.gov

These reactions are generally high-yielding and are widely used to introduce a variety of substituents onto the nitrogen atom, thereby modifying the compound's properties.

Reagent ClassSpecific Reagent ExampleProduct Type
Acyl ChlorideAcetyl chlorideN-(2-Cyano-6-methoxybenzyl)acetamide
Acid Anhydride (B1165640)Acetic anhydrideN-(2-Cyano-6-methoxybenzyl)acetamide
Sulfonyl ChlorideBenzenesulfonyl chlorideN-(2-Cyano-6-methoxybenzyl)benzenesulfonamide

Alkylation and Reductive Alkylation Strategies

The nitrogen atom of the aminomethyl group can be alkylated to form secondary and tertiary amines.

Direct Alkylation: Reaction with alkyl halides (R-X) can lead to N-alkylation. However, this method often suffers from a lack of selectivity, leading to overalkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The reactivity of the alkyl halide is a key factor; for instance, benzyl (B1604629) halides are good substrates for SN1 reactions due to the stability of the resulting benzyl carbocation. youtube.com

Reductive Alkylation (Reductive Amination): A more controlled and widely used method for N-alkylation is reductive amination. nih.govwikipedia.org This process involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine without being isolated. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. nih.gov This one-pot procedure is highly efficient and avoids the issue of overalkylation. wikipedia.org The direct coupling of benzyl alcohols with ammonia (B1221849) or amines via "borrowing hydrogen" methodology, often using nickel or other transition metal catalysts, represents another efficient route to N-alkylated benzylamines. acs.orgacs.org

Formation of Schiff Bases and Related Imine Chemistry

The primary amine of the aminomethyl group in this compound is nucleophilic and readily reacts with aldehydes or ketones to form imines, commonly known as Schiff bases. libretexts.orgbyjus.com This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.org The general mechanism proceeds through a carbinolamine intermediate which then dehydrates to yield the C=N double bond of the imine. acs.orgnih.gov

The reaction is reversible and the rate of formation is often pH-dependent, with optimal rates typically observed around a pH of 5. libretexts.orglibretexts.org This is because the acid serves to protonate the hydroxyl group of the carbinolamine intermediate, making it a better leaving group (water), while at very low pH, the amine nucleophile would be protonated, rendering it non-nucleophilic. libretexts.org

The formation of Schiff bases from this compound can be used to introduce a wide variety of substituents, depending on the structure of the carbonyl compound used. These resulting imines are themselves versatile intermediates, susceptible to nucleophilic attack at the imine carbon or reduction to form secondary amines.

Table 1: Representative Schiff Base Formation Reactions

Reactant 1 Reactant 2 (Aldehyde/Ketone) Product (Schiff Base)
This compound Benzaldehyde N-((3-Methoxy-2-cyanophenyl)methyl)benzenecarboximide
This compound Acetone 2-((Isopropylideneamino)methyl)-3-methoxybenzonitrile

This table presents hypothetical products based on established chemical principles of Schiff base formation.

Ring Closure Reactions Utilizing the Aminomethyl Group

The aminomethyl group, in conjunction with the nitrile functionality, provides a strategic framework for the synthesis of various nitrogen-containing heterocyclic systems through intramolecular cyclization reactions. While direct cyclization is not spontaneous, the molecule can be induced to form rings through reactions with appropriate reagents.

A prominent application is in the synthesis of quinazoline (B50416) derivatives. For instance, o-aminobenzylamines are known precursors for 2-substituted quinazolines through oxidative condensation with benzylamines or aldehydes. nih.govnih.gov In a similar vein, this compound can serve as a building block for dihydroquinazoline (B8668462) or quinazoline scaffolds. One plausible pathway involves the reaction with an aldehyde to form an initial imine, which then undergoes intramolecular attack of the imine nitrogen onto the nitrile carbon, followed by tautomerization and subsequent oxidation to yield a quinazoline. organic-chemistry.orgrsc.org

Another synthetic strategy involves the reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with amines, which proceeds through a domino nucleophilic addition and subsequent intramolecular cyclization to form 1-aminoisoquinolines. beilstein-journals.org By analogy, derivatization of the aminomethyl group of this compound could create intermediates suitable for similar intramolecular cyclizations to access diverse heterocyclic cores.

Table 2: Potential Ring Closure Reactions and Resulting Heterocycles

Reaction Type Coreactant Potential Heterocyclic Product
Condensation/Cyclization Aldehydes/Ketones Dihydroquinazolines/Quinazolines
Domino Reaction α-Keto acids Quinazolines rsc.org

This table illustrates potential synthetic outcomes based on known reactivity of similar structural motifs.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS)

The susceptibility of the benzene ring in this compound to electrophilic attack is governed by the directing effects of the two substituents: the methoxy (B1213986) (-OCH3) group at C3 and the aminomethyl (-CH2NH2) group at C2.

The methoxy group is a strong activating, ortho-, para-director due to its ability to donate electron density to the ring via a strong +R (resonance) effect, which outweighs its -I (inductive) effect. organicchemistrytutor.comdocsity.comvaia.com It directs incoming electrophiles to positions C2, C4, and C6.

The aminomethyl group is also an activating, ortho-, para-director. While the amine itself is strongly activating, its effect is relayed through the methylene (B1212753) spacer. It primarily activates through a +I effect.

The combined influence of these two groups directs electrophilic substitution to the positions that are activated by both. The C2 position is already substituted. Both groups activate the C4 and C6 positions. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur regioselectively at the C4 and C6 positions. youtube.comyoutube.comstudysmarter.co.uk The C4 position is para to the aminomethyl group and ortho to the methoxy group, while the C6 position is ortho to both. Steric hindrance might lead to a preference for substitution at the C4 position. youtube.com

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as -NO2) on the aromatic ring to make it electron-deficient and susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.comchemistrysteps.combyjus.com

The benzene ring of this compound is electron-rich due to the presence of two electron-donating groups (methoxy and aminomethyl). masterorganicchemistry.comlibretexts.org It also lacks a suitable leaving group. Consequently, the molecule is highly deactivated towards nucleophilic aromatic substitution and is not expected to undergo this type of reaction under standard SNAr conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, these reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, generally require an aryl halide or triflate as a coupling partner. nih.govrsc.orgmdpi.com

The parent molecule, this compound, does not possess such a leaving group and therefore cannot directly participate in these cross-coupling reactions. However, it can be readily converted into a suitable substrate. Based on the regioselectivity of electrophilic aromatic substitution discussed previously, halogenation (e.g., bromination or iodination) would selectively introduce a halogen atom at the C4 or C6 position.

This halogenated derivative could then serve as a versatile substrate for a variety of cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkynyl, and amino groups at these specific positions on the aromatic ring. This two-step sequence (halogenation followed by cross-coupling) represents a powerful strategy for the extensive diversification of the this compound scaffold.

Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions

Chemoselectivity

The presence of multiple functional groups (primary amine, nitrile, ether, and the aromatic ring) necessitates careful consideration of chemoselectivity in derivatization reactions. youtube.comyoutube.com

Amine Group: The primary amine is the most nucleophilic and basic site in the molecule. It will preferentially react with a wide range of electrophiles, such as acyl chlorides, anhydrides, and aldehydes, under mild conditions. This reactivity can be harnessed for selective N-acylation or the formation of Schiff bases.

Nitrile Group: The nitrile group is less reactive but can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or reduced to a primary amine using reducing agents like lithium aluminum hydride.

Aromatic Ring: Electrophilic substitution on the ring requires specific, often acidic, catalysts.

Methoxy Group: The ether linkage is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr or HI).

Selective transformations can be achieved by choosing appropriate reagents and conditions. For example, acylation with acetyl chloride at low temperature would selectively modify the amine group without affecting the other functionalities. Conversely, protecting the amine group (e.g., as an amide or carbamate) would allow for subsequent reactions at other sites. youtube.com

Regioselectivity

As established in section 3.3, electrophilic aromatic substitution on the benzene ring is highly regioselective. The synergistic activating effects of the C2-aminomethyl and C3-methoxy groups strongly direct incoming electrophiles to the C4 and C6 positions. wizeprep.comrsc.orgmsu.edu This predictable regioselectivity is a key feature for the controlled synthesis of specifically substituted derivatives.

Stereoselectivity

The parent molecule this compound is achiral. Stereoselectivity becomes a consideration when a new chiral center is created during a reaction. For example:

Reduction of an imine (Schiff base) derived from the reaction with a prochiral aldehyde can generate a new stereocenter. The use of chiral reducing agents or catalysts could achieve enantioselective or diastereoselective reduction to a specific stereoisomer of the resulting secondary amine.

Transition metal-catalyzed cross-coupling reactions on a halogenated derivative could be designed to form products with axial chirality or new stereocenters, depending on the nature of the coupling partners and the use of chiral ligands. acs.org

The ability to control stereochemistry in these transformations would be crucial for applications in fields such as medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological activities or properties.

Table of Mentioned Compounds

Compound Name
This compound
Benzaldehyde
Acetone
4-Nitrobenzaldehyde
N-((3-Methoxy-2-cyanophenyl)methyl)benzenecarboximide
2-((Isopropylideneamino)methyl)-3-methoxybenzonitrile
N-((3-Methoxy-2-cyanophenyl)methyl)-4-nitrobenzenecarboximide
Dihydroquinazolines
Quinazolines
Isoquinolinones
1-Aminoisoquinolines
Lithium aluminum hydride

Structure Activity Relationship Sar and Molecular Design Studies Involving the 2 Aminomethyl 3 Methoxybenzonitrile Core

Elucidation of the Structural Contributions of the Aminomethyl, Methoxy (B1213986), and Nitrile Moieties

The biological activity of compounds incorporating the 2-(aminomethyl)-3-methoxybenzonitrile core is intrinsically linked to the physicochemical properties and spatial arrangement of its three key functional groups. Understanding the individual and synergistic roles of the aminomethyl, methoxy, and nitrile groups is fundamental to deciphering the SAR of this scaffold.

The aminomethyl group (-CH₂NH₂) is a critical determinant of activity, primarily through its ability to form hydrogen bonds and electrostatic interactions with biological targets. As a basic moiety, the amino group is often protonated at physiological pH, allowing it to engage with negatively charged amino acid residues such as aspartate and glutamate (B1630785) in a receptor's binding pocket. The flexibility of the aminomethyl linker enables the amino group to adopt various conformations to optimize these interactions. In studies of analogous structures, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the secondary amine was found to be crucial for potent inhibitory activity against 12-lipoxygenase. nih.gov This highlights the importance of the nitrogen atom's hydrogen-bonding capacity.

Rational Design of Analogs and Derivatives Based on the Core Structure

The rational design of analogs based on the this compound core involves systematic modifications of its constituent parts to enhance potency, selectivity, and pharmacokinetic properties. Ligand-based drug design is a common approach when the three-dimensional structure of the target is unknown, relying on the SAR of known active compounds. nih.gov

One key strategy is the exploration of bioisosteric replacements for each of the functional groups. For the aminomethyl group, modifications could include N-alkylation to explore the impact of steric bulk and basicity, or replacement with other hydrogen-bonding moieties like a hydroxylamine (B1172632) or a small heterocyclic ring. The goal of such replacements is to maintain or improve binding interactions while potentially altering properties like cell permeability or metabolic stability.

Modification of the methoxy group could involve shifting its position on the ring to probe different regions of the binding pocket or replacing it with other substituents to modulate electronic and steric effects. For instance, replacing the methoxy with a hydroxyl group could introduce a hydrogen bond donor, while a trifluoromethyl group would act as a strong electron-withdrawing group and a lipophilic moiety.

The nitrile group can also be replaced with other polar, hydrogen-bonding groups. For example, a tetrazole ring is a common bioisostere for a carboxylic acid but can also mimic the electronic properties of a nitrile. Such modifications can significantly impact a compound's acidity, polarity, and metabolic fate.

The following table outlines potential analog designs based on the this compound core:

Core Structure Modification Strategy Rationale Potential Analogs
This compoundN-Alkylation of the amino groupInvestigate steric and basicity effects on binding.2-((Methylamino)methyl)-3-methoxybenzonitrile, 2-((Dimethylamino)methyl)-3-methoxybenzonitrile
This compoundPositional Isomers of the methoxy groupProbe different regions of the binding pocket.2-(Aminomethyl)-4-methoxybenzonitrile, 2-(Aminomethyl)-5-methoxybenzonitrile
This compoundBioisosteric replacement of the nitrile groupModulate polarity and hydrogen bonding capacity.5-(2-(Aminomethyl)-3-methoxyphenyl)tetrazole

Computational Chemistry Approaches to SAR Prediction and Molecular Mechanics

Computational chemistry provides powerful tools for predicting the SAR of this compound derivatives and understanding their behavior at a molecular level. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular mechanics simulations are instrumental in rational drug design.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound core, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. These methods generate 3D grid-based models that describe the steric and electrostatic fields around the molecules, correlating these fields with their activity. Such models can then be used to predict the activity of novel, unsynthesized analogs, guiding the design of more potent compounds.

Molecular mechanics simulations, including molecular dynamics (MD), can provide insights into the conformational preferences of the this compound scaffold and its interactions with a target receptor over time. By simulating the dynamic behavior of the ligand-receptor complex, researchers can assess the stability of binding modes, identify key intermolecular interactions, and calculate binding free energies. This information is invaluable for understanding the molecular basis of activity and for refining the design of new derivatives with improved binding affinity.

Ligand Design and Binding Interaction Analysis (Focus on theoretical/mechanistic aspects, not clinical efficacy)

The design of novel ligands based on the this compound core is guided by a detailed analysis of its potential binding interactions. Pharmacophore modeling is a key aspect of this process, defining the essential three-dimensional arrangement of functional groups required for biological activity.

A hypothetical pharmacophore model for a receptor that binds the this compound scaffold would likely include:

A positive ionizable feature corresponding to the protonated aminomethyl group.

A hydrogen bond acceptor feature from the nitrile nitrogen.

A hydrophobic or aromatic feature representing the benzene (B151609) ring.

An optional hydrogen bond acceptor feature for the methoxy oxygen.

The following table details the potential binding interactions of the key moieties:

Functional Group Potential Interaction Type Interacting Residues (Examples)
Aminomethyl (protonated)Ionic Bond, Hydrogen BondAspartate, Glutamate
MethoxyHydrophobic Interaction, Weak H-BondLeucine, Valine, Phenylalanine
NitrileHydrogen Bond, Dipole-DipoleSerine, Threonine, Asparagine, Glutamine
Benzene Ringπ-π Stacking, Hydrophobic InteractionPhenylalanine, Tyrosine, Tryptophan

Molecular docking simulations can be used to predict the binding mode of this compound and its analogs within a target's active site. These simulations place the ligand in various orientations and conformations within the binding pocket and score them based on the predicted binding affinity. Analysis of the docked poses can reveal key hydrogen bonds, hydrophobic contacts, and other interactions that stabilize the ligand-receptor complex. For instance, docking studies could explore how different substitutions on the benzene ring or modifications to the aminomethyl group affect the binding orientation and affinity. This theoretical analysis provides a mechanistic rationale for observed SAR trends and guides the design of next-generation compounds with optimized binding interactions.

Advanced Spectroscopic and Analytical Methodologies for 2 Aminomethyl 3 Methoxybenzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(Aminomethyl)-3-methoxybenzonitrile. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C), their connectivity, and the spatial arrangement of the molecule.

In solution, the molecule is not static but exists as an ensemble of conformations due to rotation around single bonds, primarily the C-C bond connecting the aminomethyl group to the benzene (B151609) ring and the C-O bond of the methoxy (B1213986) group. Variable temperature NMR studies can reveal the dynamics of these conformational changes. reddit.com At low temperatures, the exchange between different rotamers may become slow on the NMR timescale, potentially allowing for the observation of distinct sets of signals for each major conformer. youtube.com The analysis of coupling constants, particularly the three-bond coupling (³J) between protons, and Nuclear Overhauser Effect (NOE) data can provide quantitative information on dihedral angles and through-space proton-proton distances, helping to define the preferred conformation in solution. For ortho-substituted rings, the aromatic region often displays complex splitting patterns due to the magnetic non-equivalence of the protons. reddit.comyoutube.combnmv.ac.in

Based on known data for substituted benzonitriles, a predicted NMR spectrum for this compound in a solvent like CDCl₃ can be summarized. rsc.org The aminomethyl protons would likely appear as a singlet, while the methoxy protons would also be a singlet. The aromatic protons would present a more complex pattern, typically as multiplets or doublets of doublets, reflecting their ortho, meta, and para relationships to each other.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-CH₂-NH₂~3.8 - 4.0Singlet (s)Benzylic protons adjacent to an amino group.
-OCH₃~3.9Singlet (s)Typical range for an aryl methoxy group. rsc.org
-NH₂~1.5 - 2.5 (broad)Broad Singlet (br s)Chemical shift and broadening are dependent on concentration and solvent.
Aromatic H (C4, C5, C6)~6.9 - 7.5Multiplets (m)Complex splitting pattern due to 1,2,3-trisubstitution. reddit.comyoutube.com
Aromatic C-CN~112QuaternaryBased on data for 3-methoxybenzonitrile. rsc.org
Aromatic C-CH₂NH₂~140QuaternaryInfluenced by both amino and nitrile groups.
Aromatic C-OCH₃~159QuaternaryTypical for a methoxy-substituted aromatic carbon. rsc.org
-C≡N~118QuaternaryCharacteristic shift for a nitrile carbon. rsc.org

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Impurity Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of fragmentation patterns. For this compound (MW: 162.19 g/mol ), electron ionization (EI) would likely produce a distinct molecular ion peak (M⁺•) at m/z 162.

The fragmentation of this molecule is guided by its functional groups. The most probable fragmentation pathways include:

Alpha-Cleavage: The C-C bond adjacent to the amino group is weak and prone to cleavage, a dominant pathway for amines. libretexts.orgmiamioh.edu This would result in the loss of the •CH₂NH₂ radical, leading to a fragment ion at m/z 132. Alternatively, cleavage can lead to the formation of a stable benzyl-type cation or related structures. nih.govnih.gov

Loss of a Methyl Radical: The methoxy group can lose a methyl radical (•CH₃) to form a stable phenoxy-type cation at m/z 147. youtube.com

Loss of CO: Following the loss of the methyl radical, the resulting ion can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for phenols and anisoles, yielding a fragment at m/z 119. youtube.com

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the bond between the aromatic ring and the aminomethyl group, leading to the formation of the [M-CH₂NH₂]⁺ ion. A key fragment would be the tropylium (B1234903) ion or a related benzyl (B1604629) cation. nih.gov

MS coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS) is essential for impurity profiling. sielc.com This allows for the separation, identification, and quantification of process-related impurities (e.g., starting materials, intermediates) and degradation products, which is critical for quality control in chemical manufacturing.

m/zProposed FragmentFragmentation Pathway
162[C₉H₁₀N₂O]⁺•Molecular Ion (M⁺•)
147[M - CH₃]⁺Loss of methyl radical from methoxy group
133[M - CH₂NH]⁺•Loss of azomethine radical
132[M - CH₂NH₂]⁺Alpha-cleavage with loss of aminomethyl radical
119[M - CH₃ - CO]⁺Loss of CO from the [M - CH₃]⁺ ion
104[C₇H₆N]⁺Loss of CO from [M - CH₂NH₂]⁺ fragment

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. For this compound, these methods can confirm the presence of key structural motifs and offer insights into intermolecular interactions like hydrogen bonding.

Key expected vibrational frequencies include:

Nitrile Stretching (νC≡N): A sharp, intense band in the IR spectrum around 2220-2240 cm⁻¹, characteristic of an aromatic nitrile.

N-H Stretching (νN-H): Typically two bands for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching. The position and broadening of these bands can indicate the extent of hydrogen bonding.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene (B1212753) groups are found just below 3000 cm⁻¹.

C-O Stretching (νC-O): The aryl-alkyl ether linkage gives rise to a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Raman spectroscopy complements IR by providing strong signals for non-polar bonds, making it particularly useful for observing the C≡N and aromatic ring vibrations.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3300 - 3500Medium
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H (-CH₂-, -CH₃)C-H Stretch2850 - 2960Medium
Nitrile (-C≡N)C≡N Stretch2220 - 2240Strong, Sharp
Aromatic RingC=C Stretch1450 - 1600Medium to Strong
Ether (Ar-O-CH₃)C-O Asymmetric Stretch1230 - 1270Strong
Ether (Ar-O-CH₃)C-O Symmetric Stretch1020 - 1050Strong

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This data reveals the molecule's preferred solid-state conformation, which may differ from its solution conformation due to packing forces.

The analysis would also elucidate the supramolecular architecture, showing how molecules arrange themselves in the crystal lattice. nih.gov Key intermolecular interactions expected for this compound include:

Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, while the nitrile nitrogen (N≡C) and methoxy oxygen (-OCH₃) can act as acceptors. This would likely lead to the formation of chains or networks, significantly influencing the crystal's stability and physical properties.

π-π Stacking: The aromatic rings can stack on top of each other, an interaction common in planar aromatic systems that contributes to crystal cohesion. nih.gov

While a specific crystal structure for this exact compound is not publicly available, analysis of related structures provides a template for what to expect from such an analysis. researchgate.netnih.gov

Advanced Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Purity, Quantification, and Reaction Monitoring

Chromatographic techniques are fundamental for separating components in a mixture, making them essential for assessing the purity of this compound, quantifying it in various matrices, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common mode for analyzing moderately polar organic compounds. chromatographyonline.com A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient and a suitable buffer (e.g., formic acid or ammonium (B1175870) acetate (B1210297) for MS compatibility) would be effective for separating the target compound from its precursors (like 3-methoxybenzaldehyde) and any by-products. sielc.comsielc.comhelixchrom.com UV detection is suitable due to the aromatic chromophore.

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. researchgate.net this compound may require derivatization to improve its volatility and thermal stability, although direct analysis is often possible. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for quantification and identification. GC-MS is particularly powerful for resolving and identifying closely related isomers or impurities. hidenanalytical.comnih.gov

These techniques are crucial for developing stability-indicating methods, where the procedure must be able to resolve the active compound from all potential degradation products formed under stress conditions (e.g., acid, base, heat, light). chromatographyonline.comresearchgate.net

TechniqueParameterTypical Value / Description
HPLCColumnReversed-Phase C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size
Mobile PhaseGradient of Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid
DetectorUV/Vis (e.g., at 220 or 254 nm) or Mass Spectrometry (LC-MS)
ApplicationPurity testing, assay, impurity profiling, stability studies. researchgate.net
GC-MSColumnCapillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane)
Carrier GasHelium or Hydrogen
IonizationElectron Ionization (EI) at 70 eV
ApplicationReaction monitoring, analysis of volatile impurities, identification of by-products. nih.govnih.gov

In-Process Analytical Technology (PAT) for Real-Time Reaction Optimization

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. americanpharmaceuticalreview.comdtu.dk By applying PAT, the synthesis of this compound can be monitored in real-time, leading to improved efficiency, safety, and product quality.

Spectroscopic probes can be inserted directly into the reaction vessel to continuously track the concentrations of reactants, intermediates, and products.

FTIR and Raman Spectroscopy: These techniques are ideal for monitoring reactions in solution. hzdr.deacs.orgresearchgate.net For instance, in a synthesis starting from 3-methoxybenzaldehyde, the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the nitrile C≡N stretch (~2230 cm⁻¹) can be monitored in real-time to determine reaction kinetics and endpoint. mt.com This is particularly valuable for controlling exothermic reactions or optimizing catalyst loading. hzdr.de

NMR Spectroscopy: Flow NMR allows for the continuous analysis of a reaction mixture as it is pumped from the reactor through the spectrometer. researchgate.net This provides highly specific structural information, enabling the identification of transient intermediates that are crucial for mechanistic understanding but invisible to offline analysis.

By integrating these real-time analytical tools with automated control systems, the reaction parameters (e.g., temperature, dosing rate) can be adjusted dynamically to maintain optimal conditions, ensuring consistent yield and purity while minimizing batch-to-batch variability. acs.org

Theoretical and Computational Chemistry Studies on 2 Aminomethyl 3 Methoxybenzonitrile

Electronic Structure Calculations (e.g., Density Functional Theory (DFT) for Molecular Orbitals and Reactivity Prediction)

No peer-reviewed studies detailing the electronic structure of 2-(Aminomethyl)-3-methoxybenzonitrile using Density Functional Theory (DFT) or other quantum chemical methods have been identified. A theoretical investigation would typically involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These calculations are crucial for predicting the molecule's reactivity, with the HOMO energy indicating its propensity to donate electrons and the LUMO energy indicating its ability to accept electrons. The resulting HOMO-LUMO gap would provide insights into the molecule's kinetic stability and electronic excitation properties. Furthermore, molecular electrostatic potential (MEP) maps could be generated to visualize electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes

There is no available research on the conformational analysis or potential energy surface of this compound. Such a study would be essential to understand the molecule's three-dimensional structure and flexibility. By systematically rotating the rotatable bonds—specifically the C-C bond of the aminomethyl group and the C-O bond of the methoxy (B1213986) group—a potential energy landscape could be constructed. This analysis would identify the lowest energy conformers (global and local minima) and the energy barriers to their interconversion. The relative populations of these conformers at different temperatures could then be predicted using Boltzmann statistics, which is critical for understanding its behavior in different environments.

Molecular Dynamics Simulations for Solvent Effects and Conformational Changes

Information regarding molecular dynamics (MD) simulations of this compound is not present in the current scientific literature. MD simulations could offer a dynamic view of the molecule's behavior over time, particularly its interaction with solvent molecules. By simulating the compound in an explicit solvent environment (e.g., water or an organic solvent), researchers could study how solvation affects its conformational preferences and dynamic behavior. Key outputs from such simulations would include radial distribution functions to describe the solvation shell structure and time correlation functions to analyze intramolecular motions.

Quantitative Structure-Property Relationship (QSPR) Modeling

No Quantitative Structure-Property Relationship (QSPR) models specifically developed for or including this compound have been found. QSPR studies aim to build mathematical models that correlate a compound's structural features (descriptors) with its physicochemical properties. To conduct such a study, a dataset of related molecules with known experimental properties would be required. Molecular descriptors for this compound, such as topological indices, constitutional descriptors, and quantum-chemical descriptors, could be calculated. However, without a relevant dataset and established model, predicting its properties through QSPR is not feasible.

Future Research Directions and Unexplored Avenues for 2 Aminomethyl 3 Methoxybenzonitrile

Discovery of Novel Chemical Transformations and Reactions

The inherent reactivity of 2-(Aminomethyl)-3-methoxybenzonitrile's functional groups presents numerous avenues for discovering new chemical reactions. The primary amine can undergo a wide array of transformations, including N-alkylation, N-acylation, and participation in multicomponent reactions to build molecular complexity rapidly. The benzonitrile (B105546) group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, offering pathways to different classes of compounds.

Future investigations could focus on intramolecular reactions, capitalizing on the proximity of the aminomethyl and nitrile groups. For example, researchers could explore cyclization reactions to form novel heterocyclic scaffolds, which are prevalent in medicinal chemistry. The electronic interplay between the methoxy (B1213986) and nitrile groups could also be exploited in transition-metal-catalyzed cross-coupling reactions, potentially leading to new C-C and C-N bond-forming methodologies.

Potential TransformationReagents/ConditionsPotential Product Class
Intramolecular CyclizationAcid/Base Catalysis, HeatFused Heterocycles
Nitrile HydrolysisStrong Acid/BaseAminomethyl-methoxybenzoic acid
Nitrile ReductionReducing agents (e.g., LiAlH4)Diaminobenzyl derivatives
Tetrazole FormationSodium Azide, Lewis AcidTetrazolyl-substituted benzylamines
Multicomponent ReactionsAldehydes, Isocyanides, etc.Highly substituted, complex molecules

Expansion of Synthetic Applications in Emerging Fields

The unique substitution pattern of this compound makes it an attractive scaffold for applications in burgeoning scientific fields. In materials science, its derivatives could be investigated as precursors to functional polymers or as components in metal-organic frameworks (MOFs), where the amine and nitrile groups can act as coordinating ligands.

Development of Chemoenzymatic or Biocatalytic Synthetic Routes

The integration of biocatalysis with traditional organic synthesis offers a green and highly selective approach to chemical manufacturing. nih.gov Future research could focus on developing chemoenzymatic routes for the synthesis and derivatization of this compound. For instance, hydrolases could be employed for the selective acylation of the amino group, or nitrile hydratases could be used to convert the nitrile to an amide under mild conditions.

Enzymes such as transaminases could potentially be used for the asymmetric synthesis of chiral analogues, introducing stereocenters that are crucial for pharmaceutical applications. The use of enzymes like monooxygenases could facilitate selective oxidation or dearomatization of the aromatic ring, creating complex and valuable molecular architectures. beilstein-journals.orgbeilstein-journals.org This approach allows for reactions to be performed in various forms, from whole-cell biotransformations to the use of purified enzymes for more precise control. nih.gov

Enzymatic ReactionEnzyme ClassPotential Outcome
Asymmetric AcylationLipase/Hydrolase (e.g., CALB) beilstein-journals.orgEnantiomerically enriched N-acylated derivatives
Nitrile HydrationNitrile Hydratase2-(Aminomethyl)-3-methoxybenzamide
Asymmetric SynthesisTransaminaseChiral aminomethyl derivatives
Oxidative DearomatizationMonooxygenase (e.g., SorbC) beilstein-journals.orgbeilstein-journals.orgNovel cyclic structures

Integration into Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry, which studies chemical systems composed of multiple molecules, is a field where this compound could make significant contributions. The process of self-assembly, driven by non-covalent interactions like hydrogen bonding, π–π stacking, and electrostatic forces, is fundamental to creating organized structures from simpler molecular building blocks. beilstein-journals.org The structure of this compound is well-suited for these interactions; the aminomethyl group is a hydrogen bond donor and acceptor, the benzene (B151609) ring can participate in π–π stacking, and the nitrile and methoxy groups provide polarity.

Future studies could explore how this molecule or its derivatives self-assemble in solution and in the solid state to form well-defined nanostructures such as fibers, spheres, or gels. chemrxiv.orgmdpi.com These self-assembled materials could find applications in drug delivery, tissue engineering, and nanoelectronics. beilstein-journals.org By modifying the molecular structure, for example, through acylation of the amine or by introducing other functional groups, researchers could precisely control the geometry and function of the resulting supramolecular architectures. energyfrontier.usu-tokyo.ac.jp The design of enzyme-responsive systems, where self-assembly is triggered by a specific enzyme, is another promising avenue. nih.gov

Design of Next-Generation Molecular Scaffolds and Chemical Tools

Molecular scaffolds serve as core structures upon which diverse functional groups can be appended to create libraries of new molecules for various applications. The trifunctional nature of this compound makes it an ideal candidate for development as a versatile chemical scaffold. mdpi.com The primary amine provides a convenient attachment point for a wide range of substituents using well-established peptide coupling chemistry. mdpi.com

By leveraging orthogonal protecting group strategies, each functional group on the molecule could be addressed independently, allowing for the systematic construction of complex and multifunctional molecules. For example, the amine could be functionalized with a peptide, the nitrile converted to a tetrazole to act as a carboxylic acid bioisostere, and the aromatic ring further substituted via electrophilic aromatic substitution. Such tailored molecules could be designed as next-generation chemical tools for probing biological processes or as scaffolds for the development of new therapeutic agents. The use of this compound as a central "hub" could lead to densely functionalized molecules with precise three-dimensional arrangements. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.